5-Chlorothiazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorothiazolo[4,5-d]pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorothiazolo[4,5-d]pyrimidine typically involves the condensation of 5-bromobarbituric acid with thiourea or thiosemicarbazide derivatives . The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-d]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Chlorothiazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chlorothiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[5,4-d]pyrimidine
- Thiazolo[4,5-b]pyridine
- Pyrano[2,3-d]thiazole
Uniqueness
5-Chlorothiazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C5H2ClN3S |
---|---|
Molecular Weight |
171.61 g/mol |
IUPAC Name |
5-chloro-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C5H2ClN3S/c6-5-7-1-3-4(9-5)8-2-10-3/h1-2H |
InChI Key |
JFPPNXOWIHEVMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.